2-Nitrophenyl (2-methoxyphenoxy)acetate
Description
2-Nitrophenyl (2-methoxyphenoxy)acetate is an aromatic ester compound featuring a nitro group at the ortho position of the phenyl ring and a methoxyphenoxy substituent. For example, ethyl 2-(2-nitrophenyl)acetate is prepared by reacting 2-(2-nitrophenyl)acetic acid with ethanol and H₂SO₄, yielding a 96% product . The methoxyphenoxy group in the target compound likely introduces steric and electronic effects, influencing its reactivity and applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
(2-nitrophenyl) 2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C15H13NO6/c1-20-13-8-4-5-9-14(13)21-10-15(17)22-12-7-3-2-6-11(12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
YKZXQVSUXWQTDA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Reactivity Trends: Ortho vs. Para Nitro Groups: The ortho-nitro group in o-nitrophenyl acetate exhibits higher hydroxide ion reactivity (kOH = 1500 M⁻¹ min⁻¹) compared to the para isomer (kOH = 570 M⁻¹ min⁻¹) due to resonance and inductive effects . Substituent Effects: The methoxyphenoxy group in the target compound may reduce hydrolysis rates compared to simpler esters like methyl or ethyl 2-nitrophenyl acetates due to steric hindrance.
Aminolysis Sensitivity: Glycine Ethyl Ester Reactions: 2-Nitrophenyl 2-(ethylthio)acetate reacts with glycine ethyl ester at kNH₂ = 1.1 M⁻¹ s⁻¹, while 2-nitrophenyl acetate reacts faster (kNH₂ = 22.6 M⁻¹ s⁻¹). This suggests that bulky substituents (e.g., ethylthio, methoxyphenoxy) slow aminolysis .
Structural Modifications: Sulfinyl and Acetylanilino Groups: Compounds like (4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate and 2-nitrophenyl (acetylanilino)acetate demonstrate how electron-withdrawing or donating groups alter solubility and biological interactions .
Steric Hindrance :
- 3-Methyl-2-nitrophenyl acetate shows reduced reactivity in certain reactions due to steric effects from the methyl group .
Research Implications
- Pharmaceutical Intermediates : Ethyl 2-(2-nitrophenyl)acetate and related esters serve as precursors for drugs targeting neurological or inflammatory pathways .
- Catalysis: The target compound’s methoxyphenoxy group could enhance stability in photoredox catalysis applications, as seen in studies using methyl 2-(2-nitrophenyl)acetate .
- Environmental Persistence : Nitroaromatic esters are generally resistant to biodegradation, necessitating careful disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
